3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}quinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core, a piperazine ring, and an acetylphenyl group
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with dopamine d2 receptors and serotonin 5-ht2a receptors . These receptors play a crucial role in the regulation of mood and behavior.
Mode of Action
Compounds with similar structures have been reported to act as antagonists at dopamine d2 and serotonin 5-ht2a receptors
Biochemical Pathways
Dopamine and serotonin pathways, which are involved in mood regulation and behavior, could potentially be affected given the compound’s reported interaction with d2 and 5-ht2a receptors .
Result of Action
Based on its reported interaction with d2 and 5-ht2a receptors , it can be inferred that the compound may influence neural activity and potentially exert effects on mood and behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}quinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinazoline intermediate.
Attachment of the Acetylphenyl Group: The acetylphenyl group is attached through a Friedel-Crafts acylation reaction, where acetyl chloride reacts with the piperazine derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Final Assembly: The final compound is assembled by linking the piperazine derivative with the quinazoline core through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the acetyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the quinazoline core or the acetyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, with reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride (for Friedel-Crafts acylation), EDCI (for condensation reactions).
Major Products
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Properties
IUPAC Name |
3-[4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-17(29)18-8-10-19(11-9-18)26-13-15-27(16-14-26)22(30)7-4-12-28-23(31)20-5-2-3-6-21(20)25-24(28)32/h2-3,5-6,8-11H,4,7,12-16H2,1H3,(H,25,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRYSLKQSJPYPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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